![molecular formula C11H11F2NO2 B1466385 1-[(3,4-Difluorophenyl)methyl]azetidine-3-carboxylic acid CAS No. 1485479-18-2](/img/structure/B1466385.png)
1-[(3,4-Difluorophenyl)methyl]azetidine-3-carboxylic acid
Overview
Description
“1-[(3,4-Difluorophenyl)methyl]azetidine-3-carboxylic acid” is a chemical compound with a molecular weight of 227.21 g/mol. It is a derivative of azetidine, a class of organic compounds that are valuable in pharmaceutical and agrochemical research .
Synthesis Analysis
The synthetic chemistry of azetidine, the core structure of the compound, is an important yet undeveloped research area . Azetidines are considered remarkable for their potential in peptidomimetic and nucleic acid chemistry . They are also excellent candidates for ring-opening and expansion reactions .Molecular Structure Analysis
The molecular formula of “1-[(3,4-Difluorophenyl)methyl]azetidine-3-carboxylic acid” is C11H11F2NO2. It contains an azetidine core, which is a four-membered heterocyclic ring with one nitrogen atom and three carbon atoms .Chemical Reactions Analysis
Azetidines are known for their versatility in various chemical reactions. They are particularly efficient in [2 + 2] photocycloaddition reactions, also known as aza Paternò–Büchi reactions . These reactions involve an imine and an alkene component and are one of the most efficient ways to synthesize functionalized azetidines .Physical And Chemical Properties Analysis
The compound has a molecular weight of 227.21 g/mol. Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Peptide Synthesis
1-[(3,4-Difluorophenyl)methyl]azetidine-3-carboxylic acid: is a valuable building block in peptide synthesis. Its structure is conducive to forming stable peptide chains, which are essential in the development of new therapeutic peptides. The compound’s ability to incorporate into peptides can lead to the creation of novel peptide-based drugs with potential applications in treating a variety of diseases .
Pharmaceutical Research
In pharmaceutical research, this compound is explored for its potential as a precursor in the synthesis of various pharmacologically active molecules. Its difluoromethyl group can be crucial for the biological activity of these molecules, offering the possibility of developing new drugs with enhanced efficacy and selectivity .
Agrochemical Research
The azetidine ring present in 1-[(3,4-Difluorophenyl)methyl]azetidine-3-carboxylic acid is of interest in agrochemical research. It can be used to synthesize compounds that act as growth regulators or pesticides, contributing to the development of more effective and environmentally friendly agricultural products .
Future Directions
properties
IUPAC Name |
1-[(3,4-difluorophenyl)methyl]azetidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO2/c12-9-2-1-7(3-10(9)13)4-14-5-8(6-14)11(15)16/h1-3,8H,4-6H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVDYSCACJLEKLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC(=C(C=C2)F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3,4-Difluorophenyl)methyl]azetidine-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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